molecular formula C13H24O B12566840 1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane CAS No. 444673-27-2

1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane

Cat. No.: B12566840
CAS No.: 444673-27-2
M. Wt: 196.33 g/mol
InChI Key: BTVGGDMVESWXHB-UHFFFAOYSA-N
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Description

1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane is an organic compound with the molecular formula C13H24O It is a cyclohexane derivative where a butyl group and a prop-2-en-1-yloxy group are attached to the cyclohexane ring

Preparation Methods

The synthesis of 1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanol with butyl bromide in the presence of a base to form 1-butylcyclohexanol. This intermediate is then reacted with allyl bromide in the presence of a base to yield this compound. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium carbonate .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.

    Substitution: Nucleophilic substitution reactions can occur at the allyl group, where halogens or other nucleophiles replace the prop-2-en-1-yloxy group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The prop-2-en-1-yloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar compounds to 1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane include:

    1-Butyl-2-[(prop-2-yn-1-yloxy)cyclohexane: Differing by the presence of a triple bond in the prop-2-yn-1-yloxy group.

    1-Butyl-2-[(prop-2-en-1-yloxy)benzene: Featuring a benzene ring instead of a cyclohexane ring.

    1-Butyl-2-[(prop-2-en-1-yloxy)cyclopentane: With a cyclopentane ring instead of a cyclohexane ring.

Properties

CAS No.

444673-27-2

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

1-butyl-2-prop-2-enoxycyclohexane

InChI

InChI=1S/C13H24O/c1-3-5-8-12-9-6-7-10-13(12)14-11-4-2/h4,12-13H,2-3,5-11H2,1H3

InChI Key

BTVGGDMVESWXHB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCCCC1OCC=C

Origin of Product

United States

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